molecular formula C11H12N2O3 B057410 1-(4-Nitrophenyl)piperidin-2-one CAS No. 38560-30-4

1-(4-Nitrophenyl)piperidin-2-one

Cat. No. B057410
CAS RN: 38560-30-4
M. Wt: 220.22 g/mol
InChI Key: VPCQXIGQMFWXII-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 1-(4-Nitrophenyl)piperidin-2-one and related compounds involves various strategies, including multi-component reactions and cyclization mechanisms. A notable method includes the four-component one-pot synthesis of highly substituted piperidines, demonstrating excellent diastereo- and enantioselectivity through a sequence involving the Michael reaction of aldehyde and nitroalkene, followed by domino aza-Henry and hemiaminalization reactions (Urushima et al., 2010). Another approach involves a Michael addition/nitro-Mannich/lactamization cascade to synthesize polysubstituted 2-piperidinones, highlighting a stereoselective formation of these compounds (Liu et al., 2012).

Molecular Structure Analysis Molecular structure investigations reveal detailed insights into the conformations and stereochemistry of piperidinone derivatives. X-ray crystallography and NMR studies have elucidated chair conformations, hydrogen bonding patterns, and dynamic stereochemical behaviors (Prasad et al., 2008). For instance, 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol showcases a chair conformation of the piperidine ring with distorted tetrahedral geometry around sulfur atoms.

Chemical Reactions and Properties Piperidin-2-ones undergo various chemical reactions, including cyclization and addition reactions, to form diverse structures with significant pharmacological potential. The cyclization reaction mechanisms, often facilitated by catalysts like piperidine or piperazine, contribute to the formation of complex structures, such as iminocoumarins, indicating the reactivity and functional versatility of these compounds (Zhang et al., 2015).

Physical Properties Analysis The physical properties of 1-(4-Nitrophenyl)piperidin-2-one derivatives, such as solubility, melting points, and crystal structure, are closely linked to their molecular arrangements and intermolecular interactions. These properties are crucial for understanding the compound's stability, reactivity, and potential applications in various fields.

Chemical Properties Analysis The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to form diverse derivatives, highlight the compound's versatility. Studies on nitro-Mannich/lactamization cascades and multi-component reactions underscore the synthetic utility and functional diversity of piperidin-2-one derivatives, offering pathways to a broad range of biologically active molecules (Liu et al., 2012).

Scientific Research Applications

  • Specific Scientific Field: Pharmaceutical Chemistry
  • Summary of the Application: “1-(4-Nitrophenyl)piperidin-2-one” is used as a key intermediate in the synthesis of Apixaban , a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa . Apixaban is marketed by Bristol-Myers Squibb under the trade name Eliquis . It is used for the clinical treatment of various thromboembolic disorders .
  • Methods of Application or Experimental Procedures: The synthesis starts from inexpensive 4-chloronitrobenzene and piperidine . An eight-step procedure has been developed for the intermediate . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams . Most of these reactions are highly efficient and practical as they occur under mild conditions . Most of the intermediates can be obtained through simple slurry or recrystallization, and column chromatography purification is not necessary .
  • Results or Outcomes: The process results in the successful synthesis of Apixaban . This oral anticoagulant has quick dissolution, linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action . It has been approved for the clinical treatment of various thromboembolic disorders .

Future Directions

The future directions for “1-(4-Nitrophenyl)piperidin-2-one” could involve further exploration of its anticoagulant and antibacterial properties, as well as its potential applications in the synthesis of other compounds .

properties

IUPAC Name

1-(4-nitrophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-11-3-1-2-8-12(11)9-4-6-10(7-5-9)13(15)16/h4-7H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCQXIGQMFWXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624795
Record name 1-(4-Nitrophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)piperidin-2-one

CAS RN

38560-30-4
Record name 1-(4-Nitrophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
ZP Liu, HL Yang, RG Hou, ES Li… - Main Group …, 2019 - content.iospress.com
The new heterocycles compound 3-morpholino-1-(4-(2-oxopiperidin-1-yl) phenyl)-5, 6-dihydropyridin-2 (1H)-one (1), designed using 1-(4-nitrophenyl) piperidin-2-one (2) as start …
Number of citations: 1 content.iospress.com
S Jiang, H Shi, T Liang, H Li - LATIN AMERICAN JOURNAL OF …, 2021 - latamjpharm.org
The new heterocycles compound 1-(4-aminophenyl)-3-morpholino-5, 6-dihydropyridin-2 (1H)-one (1), designed using 1-(4-nitrophenyl) piperidin-2-one (2) as start material, was …
Number of citations: 0 www.latamjpharm.org
PV Solanki, PA Dhokrat, SB Uppelli… - World Journal of …, 2015 - wjpsonline.com
Described herein is an improved synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5, 6-dihydropyridin-2 (1H)-one (1), a key intermediate for the synthesis of Apixaban. The present work …
Number of citations: 2 www.wjpsonline.com
TC Das, SAI Quadri, M Farooqui - 2019 - nopr.niscpr.res.in
A new series of substituted sulfonyloxopyridine conjugates are reported for first time. The antibacterial and antifungal activities of the synthesized compounds have been evaluated …
Number of citations: 0 nopr.niscpr.res.in
W Dong, T Gong, C Liu, J Lin, Q Jia, C Chu - 2023 - researchsquare.com
Apixaban is a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa. A practical and efficient process has been developed for the preparation of the key …
Number of citations: 2 www.researchsquare.com
R Ganesan, M Venkatanarasimhan… - World Journal of …, 2015 - wjpsonline.com
The methanolic extract of whole plant of Andrographis echioides (L.) Nees, Ocimum tenuiflorum L., Barleria prionitis L., Coldenia procumbens L. and chloroform extract of Coldenia …
Number of citations: 1 www.wjpsonline.com
M Nelson, H Muniyasamy, P Ongi, S Balakrishnan… - Results in …, 2022 - Elsevier
Herein, we synthesized more conjugated compounds like substituted fluorene, anthracene, and pyrene based pyrazole derivatives with good yield. All the compounds were thoroughly …
Number of citations: 2 www.sciencedirect.com
Y Wang, X Sun, D Yang, Z Guo, X Fan, M Nie… - Bioorganic & Medicinal …, 2016 - Elsevier
Four series of novel and potent FXa inhibitors possessing the 1,2,4-triazole moiety and pyrrole moiety as P2 binding element and dihydroimidazole/tetrahydropyrimidine groups as P4 …
Number of citations: 11 www.sciencedirect.com
PV Solanki, PA Dhokrat, SB Uppelli, VT Mathad - academia.edu
Described herein is an improved synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5, 6-dihydropyridin-2 (1H)-one (1), a key intermediate for the synthesis of Apixaban. The present work …
Number of citations: 0 www.academia.edu
HM Xu, MQ Cai - LATIN AMERICAN JOURNAL OF PHARMACY, 2021 - latamjpharm.org
2208-2213 Cai LAJP 7212.qxp_c Page 1 2208 KEY WORDS: heterocycles compound, Porphyromonas gingivalis, chronic periodontitis * Author to whom correspondence should be …
Number of citations: 0 www.latamjpharm.org

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